Methyl 4-(beta-alanylamino)benzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 4-(3-aminopropanoylamino)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-16-11(15)8-2-4-9(5-3-8)13-10(14)6-7-12/h2-5H,6-7,12H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYYAZIBKRDDKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Methyl 4 Beta Alanylamino Benzoate
Development of De Novo Synthetic Routes
The de novo synthesis of Methyl 4-(beta-alanylamino)benzoate can be approached through two primary retrosynthetic disconnections: formation of the ester bond first, followed by amidation, or vice versa. Each strategy presents unique challenges and requires careful optimization of reaction conditions.
Optimized Esterification Reactions for the Benzoate (B1203000) Moiety
One common route to this compound involves the initial synthesis of the methyl ester of 4-aminobenzoic acid, followed by coupling with β-alanine. The direct esterification of 4-aminobenzoic acid with methanol (B129727), typically under acidic catalysis, is a well-established method. athabascau.catruman.edu
A typical procedure involves refluxing a solution of p-aminobenzoic acid in excess methanol with a catalytic amount of a strong mineral acid, such as concentrated sulfuric acid. truman.edu The reaction is driven to completion by the large excess of methanol, shifting the equilibrium towards the product side. The use of a Dean-Stark trap to remove the water formed during the reaction can also be employed to improve the yield.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Yield |
| 4-Aminobenzoic acid | Methanol | Sulfuric Acid | Methanol (excess) | Reflux | High |
| 4-Aminobenzoic acid | Methanol | Zr/Ti Solid Acid | Methanol | 50-70 °C | Good to Excellent |
Alternatively, solid acid catalysts, such as zirconium-titanium mixed oxides, have been explored for the esterification of benzoic acid derivatives. st-andrews.ac.uk These catalysts offer advantages in terms of reusability and reduced environmental impact compared to homogeneous mineral acids. The reaction mechanism is believed to involve the activation of the carboxylic acid by the Lewis acidic sites on the catalyst surface. st-andrews.ac.uk
Amidation Strategies for Incorporating the Beta-Alanylamino Group
The crucial step in the synthesis is the formation of the amide bond between the β-alanine moiety and the methyl 4-aminobenzoate (B8803810) core. This is typically achieved through the use of coupling reagents that activate the carboxylic acid group of a protected β-alanine derivative, facilitating its reaction with the amino group of methyl 4-aminobenzoate.
Due to the presence of both an amino and a carboxyl group, β-alanine must be appropriately protected before the coupling reaction to prevent self-polymerization and other side reactions. The amino group of β-alanine is commonly protected with groups such as Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl), which can be removed under specific conditions after the amide bond formation.
A variety of coupling reagents are available for this transformation, each with its own advantages in terms of reactivity and suppression of side reactions like racemization. Common examples include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives such as HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole). Phosphonium and aminium-based reagents like PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also highly effective.
| Protected β-Alanine | Amine | Coupling Reagent | Solvent | Yield |
| Boc-β-alanine | Methyl 4-aminobenzoate | EDC/HOBt | Dichloromethane (B109758) (DCM) or Dimethylformamide (DMF) | Moderate to High |
| Cbz-β-alanine | Methyl 4-aminobenzoate | PyBOP/DIPEA | Dichloromethane (DCM) or Dimethylformamide (DMF) | High |
Stereochemical Control and Regioselectivity in Synthesis
Since β-alanine is an achiral amino acid, stereochemical control at the β-carbon is not a concern in this specific synthesis. However, if a substituted β-amino acid were used, enantioselective synthesis would become critical. Methodologies for the asymmetric synthesis of β-amino acid derivatives often employ chiral auxiliaries or catalysts to control the stereochemistry during C-C or C-N bond formation. nih.gov
Regioselectivity is a key consideration in the esterification step. In the case of 4-aminobenzoic acid, the esterification occurs selectively at the carboxylic acid group rather than the amino group under acidic conditions, as the amino group is protonated and thus deactivated as a nucleophile. truman.edu This inherent selectivity simplifies the protection strategy for the initial esterification step.
Multi-Step Synthesis Design and Yield Optimization
A plausible multi-step synthesis of this compound would proceed as follows:
Protection of β-alanine: The amino group of β-alanine is protected, for instance, with a Boc group by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc)₂O.
Esterification of 4-aminobenzoic acid: Methyl 4-aminobenzoate is prepared by the Fischer esterification of 4-aminobenzoic acid with methanol and a catalytic amount of sulfuric acid. truman.edu
Amide Coupling: The protected Boc-β-alanine is coupled with methyl 4-aminobenzoate using a suitable coupling reagent like EDC in the presence of HOBt to yield Boc-protected this compound.
Deprotection: The Boc protecting group is removed by treatment with an acid, such as trifluoroacetic acid (TFA) in dichloromethane, to afford the final product, this compound.
Catalytic Approaches in this compound Synthesis
Exploration of Homogeneous Catalysts for C-N and C-O Bond Formations
Homogeneous catalysis offers alternative and potentially more efficient routes for the key bond-forming reactions in the synthesis of this compound.
For the esterification step, while traditional acid catalysis is common, homogeneous transition metal catalysts have been explored for the esterification of carboxylic acids. However, for a simple substrate like 4-aminobenzoic acid, the classic Fischer esterification remains a highly effective and economical method. truman.edu
In the context of amide bond formation, homogeneous catalysts are of significant interest. Ruthenium-based catalysts, for instance, have been developed for the hydrogenation of amides to amines, a reaction that is the reverse of amide formation. nih.gov More relevant to this synthesis, enzymatic catalysts are gaining prominence. Lipases, for example, can catalyze amide bond formation under mild conditions. Some enzymes can catalyze the direct coupling of carboxylic acids and amines by operating in low-water environments or by using activated esters formed in situ. Biocatalytic methods offer high selectivity and operate under environmentally benign conditions, presenting a promising area for future development in the synthesis of compounds like this compound.
Investigation of Heterogeneous Catalytic Systems for Benzoate Derivatization
The synthesis of this compound, which involves the formation of an amide bond between methyl 4-aminobenzoate and a β-alanine derivative, can be facilitated by various catalytic systems. While homogeneous catalysts are often employed for amide bond formation, there is a growing interest in heterogeneous catalysts due to their advantages in terms of separation, recovery, and recyclability. nih.gov
Several types of heterogeneous catalysts have shown promise in amidation reactions and could be applicable to the derivatization of benzoates. These include:
Metal Oxides: Simple inorganic oxides such as zirconia (ZrO₂), alumina (B75360) (Al₂O₃), and silica (B1680970) (SiO₂) have been reported as effective catalysts for direct amidation reactions. thieme-connect.com Niobia (Nb₂O₅) has demonstrated high activity in the amidation of methyl benzoate with aniline. nih.gov These catalysts are valued for their stability and low cost. nih.gov
Zeolites: These microporous aluminosilicates can act as solid acid catalysts, promoting amide bond formation. Their well-defined pore structures can also impart shape selectivity to the reaction.
Metal-Organic Frameworks (MOFs): MOFs, with their high surface area and tunable porosity, are emerging as effective heterogeneous catalysts for amide synthesis. nih.gov Zirconium-based MOFs, for instance, have been shown to catalyze the direct amidation of benzoic acids. nih.govresearchgate.net The Lewis acidic sites within the MOF structure are believed to be the active centers for catalysis. researchgate.net
Supported Metal Catalysts: Palladium on carbon (Pd/C) has been utilized as a heterogeneous catalyst for the N-alkylation of anilines, a reaction that shares mechanistic similarities with acylation. thieme-connect.com
The choice of a heterogeneous catalyst for the synthesis of this compound would depend on factors such as the specific β-alanine derivative used (e.g., with or without a protecting group), the reaction conditions (temperature, solvent), and the desired reaction rate and selectivity.
| Catalyst Type | Examples | Key Features | Potential Application in this compound Synthesis |
|---|---|---|---|
| Metal Oxides | ZrO₂, Al₂O₃, SiO₂, Nb₂O₅ | Stable, low cost, Lewis acidic sites. thieme-connect.com | Direct amidation of a protected β-alanine with methyl 4-aminobenzoate. |
| Zeolites | H-ZSM-5, H-Beta | Solid acids, shape selectivity. | Vapor-phase or liquid-phase amidation. |
| Metal-Organic Frameworks (MOFs) | UiO-66 (Zr-based) | High surface area, tunable porosity, Lewis acidic sites. nih.govresearchgate.net | Mild condition amidation reactions. nih.gov |
| Supported Metal Catalysts | Pd/C | Well-established for various organic transformations. thieme-connect.com | Could potentially catalyze the coupling reaction. |
Mechanistic Studies of Catalyzed Reaction Pathways
The mechanism of catalyzed amide bond formation is crucial for optimizing reaction conditions and catalyst design. For the synthesis of this compound, the key step is the acylation of the amino group of methyl 4-aminobenzoate with a derivative of β-alanine.
Acid-Catalyzed Mechanism:
In the presence of an acid catalyst (either a Brønsted or Lewis acid), the reaction typically proceeds through the activation of the carboxylic acid component. A general acid-catalyzed mechanism for the amidation reaction involves the following steps:
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the β-alanine derivative, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of the nitrogen atom in methyl 4-aminobenzoate attacks the activated carbonyl carbon, forming a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the intermediate.
Elimination of Water: The intermediate collapses, eliminating a molecule of water and forming the amide bond.
Deprotonation: The catalyst is regenerated by the deprotonation of the carbonyl oxygen of the newly formed amide.
Computational studies on amide bond formation through acyl transfer of mixed carboxylic-carbamic anhydrides have shown that the reaction is more likely to proceed via a self-catalytic nucleophilic substitution followed by a 1,3-acyl transfer. acs.org The specific pathway can be influenced by the nature of the catalyst, with strong acidic and bifunctional catalysts favoring stepwise pathways, while basic catalysts can lead to a concerted C-N bond formation and decarboxylation. acs.org
Mechanism with Heterogeneous Catalysts:
With heterogeneous catalysts like metal oxides, the Lewis acidic sites on the catalyst surface are believed to play a key role. thieme-connect.com The carboxylic acid of the β-alanine derivative can adsorb onto these sites, leading to its activation. The amine component then reacts with this activated species on the surface of the catalyst.
Mechanistic studies on the amidation of carboxylic acids on solid surfaces suggest the formation of surface carboxylates as activated electrophilic species. thieme-connect.com The reaction between an amine and these activated carboxylates can then proceed to form the amide bond. thieme-connect.com
Principles of Sustainable Synthesis Applied to this compound
The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. For the synthesis of this compound, several aspects of sustainability can be considered.
Solvent Selection and Minimization Strategies
The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional peptide synthesis often utilizes hazardous solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dichloromethane (DCM). mobt3ath.com These solvents are facing increasing regulatory scrutiny due to their toxicity. mobt3ath.com
Efforts are being made to replace these with greener alternatives. mobt3ath.com For the synthesis of this compound, which is essentially a dipeptide, the principles of green solvent selection for peptide synthesis are directly applicable.
A greener solvent should ideally be:
Derived from renewable resources.
Non-toxic and biodegradable.
Have a low environmental impact.
Efficient in dissolving reactants and facilitating the reaction.
| Solvent | Key Properties | Considerations for Use |
|---|---|---|
| 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, lower toxicity than THF. mobt3ath.com | Good for resin swelling and solubility of some amino acids. mobt3ath.com |
| Cyclopentyl methyl ether (CPME) | High boiling point, low water miscibility, stable to acids and bases. mobt3ath.com | Can be a good replacement for DCM and THF. mobt3ath.com |
| Dimethyl carbonate (DMC) | Low toxicity, biodegradable. mobt3ath.com | Can be used, but solubility of some reagents might be limited. mobt3ath.com |
| N-Butylpyrrolidinone (NBP) | Structurally similar to NMP but not classified as reprotoxic. libretexts.org | Has shown promise as a replacement for DMF in some peptide syntheses. libretexts.org |
| Water | The ultimate green solvent. | Solubility of organic reactants can be a major challenge, requiring surfactants or co-solvents. acs.org |
Solvent minimization is another key strategy. This can be achieved through:
Solvent-free reactions: When feasible, conducting the reaction without a solvent is the most sustainable option. ymerdigital.com
High-concentration reactions: Running reactions at higher concentrations reduces the total volume of solvent used.
Solvent recycling: Implementing procedures to recover and reuse solvents can significantly reduce waste.
Atom Economy and Reaction Efficiency Improvements
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. youtube.comyoutube.com A higher atom economy indicates a more sustainable process with less waste generation. The formula for calculating atom economy is:
Percent Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 libretexts.org
For the synthesis of this compound, the atom economy will depend on the specific synthetic route, particularly the protecting groups used for β-alanine.
Hypothetical Reaction Scheme for Atom Economy Calculation:
Let's consider the synthesis via the coupling of N-Boc-β-alanine with methyl 4-aminobenzoate, followed by the deprotection of the Boc group.
Step 1: Coupling N-Boc-β-alanine + Methyl 4-aminobenzoate → N-Boc-Methyl 4-(beta-alanylamino)benzoate + Byproducts
Step 2: Deprotection N-Boc-Methyl 4-(beta-alanylamino)benzoate → this compound + Byproducts of deprotection
An alternative approach with high atom economy is the use of amino acid N-carboxyanhydrides (NCAs), which release only carbon dioxide as a byproduct. nih.gov
| Synthetic Strategy | Typical Reactants | Major Byproducts | Relative Atom Economy |
|---|---|---|---|
| Direct Thermal Amidation | Carboxylic Acid, Amine | Water | High |
| Catalytic Direct Amidation | Carboxylic Acid, Amine, Catalyst | Water | High |
| Carbodiimide Coupling (e.g., DCC) | Carboxylic Acid, Amine, DCC | Urea byproduct (e.g., DCU) | Low |
| N-Carboxyanhydride (NCA) Method | NCA, Amine | Carbon Dioxide | Very High nih.gov |
Improving reaction efficiency involves optimizing reaction conditions to maximize the yield of the desired product and minimize the formation of side products. This can be achieved through careful selection of catalysts, solvents, temperature, and reaction time.
Advanced Spectroscopic and Structural Elucidation of Methyl 4 Beta Alanylamino Benzoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, a complete structural assignment of Methyl 4-(beta-alanylamino)benzoate can be achieved.
Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis
The ¹H-NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons on the para-substituted benzene (B151609) ring are expected to appear as two doublets in the downfield region, typically between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nature of the ester and amide groups. The protons of the β-alanine moiety will present as two triplets. The methylene (B1212753) group adjacent to the nitrogen atom (α-CH₂) is anticipated to resonate at a different chemical shift than the methylene group adjacent to the carbonyl group (β-CH₂). The amide proton (NH) is expected to appear as a broad singlet or a triplet, depending on the solvent and concentration, and its chemical shift can be variable. The methyl protons of the ester group will give rise to a sharp singlet, typically around 3.8-3.9 ppm.
Predicted ¹H-NMR Data for this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.9 | d | 2H | Aromatic (H-3, H-5) |
| ~7.6 | d | 2H | Aromatic (H-2, H-6) |
| ~8.5 | t | 1H | Amide (NH) |
| ~3.85 | s | 3H | Methyl (CH₃) |
| ~3.6 | q | 2H | Methylene (α-CH₂) |
| ~2.7 | t | 2H | Methylene (β-CH₂) |
Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis
The ¹³C-NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbonyl carbons of the ester and amide groups are expected to appear in the most downfield region of the spectrum, typically between 165 and 175 ppm. The aromatic carbons will resonate in the range of 110-150 ppm, with the carbon attached to the ester group (C-1) and the carbon attached to the nitrogen atom (C-4) showing distinct chemical shifts. The methylene carbons of the β-alanine residue will appear in the aliphatic region, generally between 30 and 40 ppm. The methyl carbon of the ester group will be observed at a higher field, around 52 ppm.
Predicted ¹³C-NMR Data for this compound
| Chemical Shift (ppm) | Assignment |
| ~172 | Amide Carbonyl (C=O) |
| ~166 | Ester Carbonyl (C=O) |
| ~143 | Aromatic (C-4) |
| ~131 | Aromatic (C-2, C-6) |
| ~122 | Aromatic (C-1) |
| ~119 | Aromatic (C-3, C-5) |
| ~52 | Methyl (CH₃) |
| ~39 | Methylene (α-CH₂) |
| ~36 | Methylene (β-CH₂) |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between different atoms within the molecule, confirming the assignments made from 1D NMR spectra.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a COSY spectrum would show correlations between the adjacent aromatic protons (H-2/H-3 and H-5/H-6). It would also clearly show the coupling between the α-CH₂ and β-CH₂ protons of the β-alanine moiety, as well as the coupling between the amide proton and the adjacent α-CH₂ protons. sdsu.edunih.gov
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. sdsu.eduyoutube.com The HSQC spectrum of this compound would show cross-peaks connecting each proton signal to its corresponding carbon signal. For example, the singlet of the methyl protons would correlate with the methyl carbon signal, and the signals of the aromatic protons would correlate with their respective aromatic carbon signals.
Vibrational Spectroscopy for Functional Group Characterization
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their vibrational modes.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to display characteristic absorption bands for its various functional groups. A strong absorption band corresponding to the N-H stretching of the secondary amide should be observed around 3300 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear in the region of 3100-2800 cm⁻¹. The carbonyl (C=O) stretching vibrations are particularly diagnostic. The ester carbonyl stretch is anticipated around 1720-1700 cm⁻¹, while the amide I band (primarily C=O stretch) is expected to appear at a lower wavenumber, typically around 1650 cm⁻¹. The amide II band (N-H bending and C-N stretching) should be visible around 1550-1530 cm⁻¹. The C-O stretching of the ester group will likely produce a strong band in the 1300-1100 cm⁻¹ region. Aromatic C=C stretching vibrations will give rise to peaks in the 1600-1450 cm⁻¹ range. researchgate.netresearchgate.net
Predicted FT-IR Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Broad | N-H Stretch (Amide) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2950-2850 | Medium | Aliphatic C-H Stretch |
| ~1710 | Strong | C=O Stretch (Ester) |
| ~1650 | Strong | C=O Stretch (Amide I) |
| ~1540 | Strong | N-H Bend, C-N Stretch (Amide II) |
| 1600, 1580, 1450 | Medium-Weak | Aromatic C=C Stretch |
| 1300-1100 | Strong | C-O Stretch (Ester) |
High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition by providing a highly accurate mass measurement of the parent ion. For this compound, with a chemical formula of C11H14N2O3, the theoretical exact mass can be calculated. This precise mass allows for the confirmation of the molecular formula, distinguishing it from other potential isobaric compounds.
In addition to molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) would reveal the compound's fragmentation pathways. The fragmentation of this compound is expected to be influenced by its constituent functional groups: the methyl ester, the aromatic ring, and the amide linkage to the beta-alanine (B559535) moiety. The primary fragmentation patterns would likely involve cleavages at the amide bonds and the ester group.
Key predicted fragmentation pathways include:
Alpha-cleavage adjacent to the carbonyl groups and the amine functionality.
Loss of the methoxy (B1213986) group from the ester, leading to a characteristic fragment.
Cleavage of the amide bond , resulting in fragments corresponding to the beta-alanine and the methyl 4-aminobenzoate (B8803810) portions of the molecule.
McLafferty rearrangement , if sterically feasible, could also contribute to the fragmentation spectrum.
A theoretical breakdown of the major fragments anticipated in the HRMS/MS analysis is presented in the table below.
| Theoretical m/z | Predicted Fragment Ion | Neutral Loss |
| 222.1004 | [C11H14N2O3]+• | - |
| 191.0817 | [C10H11N2O2]+ | •OCH3 |
| 151.0762 | [C8H9NO2]+• | C3H5NO |
| 120.0446 | [C7H6NO]+ | C4H8NO2 |
| 72.0449 | [C3H6NO]+ | C8H8O2 |
This table presents theoretical data based on the structure of this compound.
X-ray Crystallography for Solid-State Molecular Conformation and Packing
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid, offering insights into molecular conformation, bond lengths, bond angles, and intermolecular interactions. Although a crystal structure for this compound has not been publicly reported, we can predict its likely solid-state characteristics based on related structures.
The molecule possesses several features that would dictate its crystal packing:
Hydrogen Bonding: The presence of both a hydrogen bond donor (the N-H of the amide) and multiple hydrogen bond acceptors (the carbonyl oxygens of the amide and ester, and the nitrogen of the amide) suggests that hydrogen bonding will be a dominant intermolecular force. These interactions are expected to link molecules into chains or more complex networks.
Aromatic Stacking: The benzene ring is likely to participate in π-π stacking interactions with adjacent molecules, further stabilizing the crystal lattice.
Conformational Flexibility: The rotatable bonds in the beta-alanine linker allow for conformational flexibility. The final solid-state conformation will be a balance between minimizing intramolecular steric hindrance and maximizing favorable intermolecular interactions.
Based on the analysis of similar aromatic amides and esters, a monoclinic or orthorhombic crystal system would be a probable outcome. The table below outlines the predicted crystallographic parameters for this compound.
| Crystallographic Parameter | Predicted Value |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P21/c or Pca21 |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
This table presents predicted data based on the analysis of structurally related compounds.
The interplay of hydrogen bonding and π-π stacking would result in a well-ordered, three-dimensional supramolecular architecture. The specific details of this arrangement, including the exact bond lengths and angles, await experimental determination.
Computational and Theoretical Investigations of Methyl 4 Beta Alanylamino Benzoate
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, typically employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For Methyl 4-(beta-alanylamino)benzoate, these calculations would provide insights into its stability, reactivity, and electronic characteristics.
Prediction of Molecular Orbitals and Charge Distribution
The distribution of electrons within a molecule is key to its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would reveal the molecule's electron-donating and accepting capabilities, respectively. The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and stability.
A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. This allows for the identification of electrophilic and nucleophilic sites, predicting how the molecule would interact with other chemical species. For this compound, the oxygen and nitrogen atoms are expected to be regions of negative potential (electron-rich), while the hydrogen atoms of the amide and amino groups would be areas of positive potential (electron-poor).
Table 1: Hypothetical Quantum Chemical Properties of this compound (Note: Data is for illustrative purposes only)
| Parameter | Hypothetical Value | Method |
|---|---|---|
| HOMO Energy | -6.5 eV | DFT/B3LYP/6-31G(d) |
| LUMO Energy | -1.2 eV | DFT/B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 5.3 eV | DFT/B3LYP/6-31G(d) |
Conformational Analysis and Energy Landscapes
Due to the presence of several rotatable bonds, this compound can exist in multiple conformations. A conformational analysis would identify the most stable three-dimensional structures (lowest energy conformers). By systematically rotating the bonds and calculating the energy of each resulting structure, an energy landscape can be constructed. This landscape is crucial for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Interactions
While quantum calculations are powerful for single molecules in a vacuum, Molecular Dynamics (MD) simulations are used to study the behavior of molecules in a more realistic environment, such as in a solvent like water or ethanol. An MD simulation would track the movements of the this compound molecule and the surrounding solvent molecules over time.
This would provide detailed information on how the molecule interacts with the solvent, including the formation of hydrogen bonds. The simulation would also reveal how the solvent affects the conformational preferences of the molecule.
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies aim to correlate a molecule's structure with its biological activity. nih.gov For a compound like this compound, which is a derivative of benzoic acid, SAR studies could be employed to predict its potential biological effects. nih.gov
In silico modeling would involve creating a quantitative structure-activity relationship (QSAR) model. This would typically involve a set of similar compounds with known activities. Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) would be calculated for each compound, and statistical methods would be used to find a mathematical relationship between these descriptors and the biological activity. Such a model could then be used to predict the activity of new, untested compounds like this compound. Key structural features for some benzoic acid derivatives that have been identified as important for certain biological activities include the presence of hydrophilic substituents and a phenyl core to facilitate different types of interactions. nih.gov
Prediction and Interpretation of Spectroscopic Parameters
Computational methods can be used to predict various types of spectra, which can then be compared with experimental data to confirm the molecule's structure. nih.gov
NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like Gauge-Independent Atomic Orbital (GIAO). researchgate.net These predicted shifts are invaluable for assigning the signals in an experimental NMR spectrum.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated, corresponding to the absorption peaks in an infrared (IR) spectrum. This helps in identifying the functional groups present in the molecule. For this compound, characteristic peaks for the amide, ester, and aromatic ring vibrations would be predicted.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of the molecule, which correspond to the absorption bands in a UV-Visible spectrum. This provides information about the conjugated systems within the molecule.
Table 2: Hypothetical Predicted ¹H NMR Chemical Shifts for this compound (Note: Data is for illustrative purposes only and referenced against a standard solvent)
| Atom Group | Hypothetical Chemical Shift (ppm) |
|---|---|
| Aromatic Protons (d, 2H) | 7.85 |
| Aromatic Protons (d, 2H) | 6.70 |
| Amide NH (t, 1H) | 8.20 |
| Methylene (B1212753) (adjacent to amide C=O) (t, 2H) | 2.60 |
| Methylene (adjacent to NH) (q, 2H) | 3.55 |
Investigation of Molecular Interactions and Biological Mechanisms of Methyl 4 Beta Alanylamino Benzoate
Cell-Based Mechanistic Studies at a Molecular LevelNo cell-based assays or mechanistic studies at the molecular level for Methyl 4-(beta-alanylamino)benzoate have been reported in the literature.
Due to a lack of available scientific research on the specific biological activities of this compound, a detailed article on its molecular interactions and biological mechanisms as outlined cannot be generated at this time. Extensive searches for data regarding its cellular uptake, effects on intracellular signaling cascades, and structure-mechanism relationships have not yielded any specific findings.
This suggests that this compound may be a compound that has not been the subject of in-depth biological investigation, or the research has not been published in publicly accessible scientific literature. Without primary research data, it is not possible to provide a scientifically accurate and informative article that adheres to the requested detailed structure.
Further research would be required to elucidate the potential biological and molecular activities of this compound. Such investigations would typically involve:
In vitro studies: To assess the compound's effects on various cell lines, including assays for cytotoxicity, proliferation, and specific enzyme inhibition.
Cellular imaging: Utilizing techniques like fluorescence microscopy to determine if and where the compound localizes within cells.
Molecular biology techniques: Employing methods such as western blotting, qPCR, and reporter gene assays to investigate changes in protein levels, gene expression, and signaling pathway activation.
Computational modeling: Performing molecular docking and quantitative structure-activity relationship (QSAR) studies to predict potential biological targets and understand how the compound's chemical structure relates to its activity.
Until such studies are conducted and published, a comprehensive analysis as requested remains speculative.
Chemical Reactivity and Derivatization Studies of Methyl 4 Beta Alanylamino Benzoate
Chemical Transformations at the Methyl Ester Group
The methyl ester group in Methyl 4-(beta-alanylamino)benzoate is a primary site for chemical modification, most notably through hydrolysis and transesterification reactions.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(beta-alanylamino)benzoic acid, under either acidic or basic conditions. The rate of this hydrolysis is influenced by pH and temperature. oieau.frpsu.edu In high-temperature water (250–300 °C), hydrolysis of methyl benzoates can occur even without the addition of acid or base catalysts. psu.edu For instance, studies on various substituted methyl benzoates have shown that both pH and the nature of ring substituents significantly affect hydrolysis rates. oieau.fr The presence of an amino group at the para position, as in the case of this compound, is expected to influence the electronic properties of the benzoate (B1203000) ring and, consequently, the reactivity of the ester group.
Transesterification: This process involves the reaction of the methyl ester with another alcohol in the presence of a catalyst to form a new ester. This reaction is useful for introducing different alkyl or aryl groups, thereby modifying the steric and electronic properties of the molecule. This can be particularly relevant for altering the solubility or reactivity of the compound for specific applications.
Table 1: Potential Transformations at the Methyl Ester Group
| Reaction | Reagents and Conditions | Product |
|---|---|---|
| Hydrolysis | Aqueous acid or base, heat | 4-(beta-alanylamino)benzoic acid |
| Transesterification | Alcohol (R'OH), acid or base catalyst | Alkyl 4-(beta-alanylamino)benzoate |
Functionalization of the Beta-Alanylamino Side Chain
The beta-alanylamino side chain offers two key sites for functionalization: the secondary amine of the beta-alanine (B559535) residue and the amide bond itself.
N-Alkylation and N-Acylation: The secondary amine in the beta-alanine moiety is nucleophilic and can undergo reactions such as N-alkylation and N-acylation. Selective N-alkylation of β-alanine has been explored as a strategy to create functional monomers for the synthesis of novel biopolymers. nih.govacs.orgnih.gov These modifications can introduce a wide range of functional groups, altering the compound's polarity, size, and potential for intermolecular interactions. For example, acylation with various acyl chlorides or anhydrides can introduce new side chains, potentially leading to derivatives with different biological activities. acs.org
Amide Bond Modification: While generally stable, the amide bond can be cleaved under harsh hydrolytic conditions. More controlled modifications might involve intramolecular reactions or rearrangements, depending on the nature of the substituents on the nitrogen and carbonyl carbon.
Table 2: Potential Functionalization of the Beta-Alanylamino Side Chain
| Reaction Type | Reagents and Conditions | Potential Products |
|---|---|---|
| N-Alkylation | Alkyl halides, reductive amination | N-alkylated derivatives |
| N-Acylation | Acyl chlorides, anhydrides | N-acylated derivatives |
Electrophilic and Nucleophilic Aromatic Substitutions on the Benzoate Ring
The benzene (B151609) ring of this compound is another key site for derivatization through aromatic substitution reactions. The existing beta-alanylamino and methyl ester groups will direct the position of any new substituents.
Electrophilic Aromatic Substitution (EAS): The beta-alanylamino group is an activating group and an ortho-, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring. libretexts.org Conversely, the methyl ester group is a deactivating group and a meta-director. In this case, the powerful activating effect of the amino group would likely dominate, directing incoming electrophiles to the positions ortho to the amino group (and meta to the ester). Typical EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. suniv.ac.inmasterorganicchemistry.commakingmolecules.com
Nucleophilic Aromatic Substitution (NAS): Aromatic rings are generally electron-rich and thus not susceptible to nucleophilic attack unless they are substituted with strong electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com The presence of the electron-donating beta-alanylamino group makes conventional NAS reactions on the benzoate ring of this compound unlikely. However, under specific conditions, such as the presence of a good leaving group and a strong nucleophile, or through mechanisms like the benzyne (B1209423) mechanism, NAS could potentially occur. wikipedia.org
Table 3: Predicted Directing Effects in Electrophilic Aromatic Substitution
| Substituent | Type | Directing Effect |
|---|---|---|
| -NH-CO-CH₂CH₂-NH₂ | Activating | Ortho, Para |
| -COOCH₃ | Deactivating | Meta |
Polymerization and Oligomerization Potential
The bifunctional nature of this compound, possessing both an amino group and a methyl ester, suggests its potential as a monomer for polymerization.
Analogy to Electropolymerization: Compounds structurally similar to the aminobenzoic acid portion of the molecule, such as 4-aminobenzoic acid (4-ABA), are known to undergo electropolymerization. iau.irmdpi.comresearchgate.net This process typically involves the oxidation of the amino group to form radical cations, which then couple to form polymer chains. mdpi.com The resulting poly(4-ABA) films have been investigated for applications in electrochemical sensors due to their conductive and stable properties. iau.irmdpi.comdigitellinc.com It is conceivable that this compound could undergo a similar electropolymerization process, potentially leading to novel functional polymers. The beta-alanylamino side chain could impart unique properties to the resulting polymer.
Polyamide Formation: The molecule contains both an amine and an ester functionality, which are precursors for polyamide formation. While direct polycondensation might be challenging, it could potentially be achieved under specific conditions, leading to the formation of polyamides with repeating units of the monomer. The synthesis of high molecular weight poly-p-benzamide has been achieved through a non-aqueous system using p-aminobenzoyl halide monomers. google.com
Tandem Reactions and Multi-Component Formations
The multiple reactive sites on this compound open up possibilities for its use in tandem and multi-component reactions (MCRs).
Tandem Reactions: A tandem reaction, also known as a domino or cascade reaction, involves two or more bond-forming transformations that occur sequentially in a single pot without isolating intermediates. For instance, a reaction could be designed where an initial transformation at the ester group triggers a subsequent cyclization involving the side chain. The synthesis of β-alanine itself has been achieved using tandem reaction strategies to improve yield and reduce byproducts. nih.govresearchgate.net
Multi-Component Reactions (MCRs): MCRs are one-pot reactions where three or more reactants combine to form a single product that contains the essential parts of all the starting materials. organic-chemistry.orgnih.gov The amino group of this compound could potentially participate as one component in well-known MCRs such as the Ugi or Passerini reactions, which are powerful tools for generating molecular diversity. nih.govbeilstein-journals.org For example, 4-aminoquinoline-containing compounds have been synthesized using MCRs for antimalarial drug discovery. nih.gov This approach could lead to the rapid synthesis of complex molecules based on the this compound scaffold.
Potential Applications and Advanced Material Development Based on Methyl 4 Beta Alanylamino Benzoate
Application as a Core Building Block in Complex Organic Synthesis
The structure of Methyl 4-(beta-alanylamino)benzoate, featuring multiple reactive sites—an aromatic ring, an amide linkage, a secondary amine, and a methyl ester—positions it as a versatile building block for complex organic synthesis. The para-substituted benzene (B151609) ring allows for electrophilic aromatic substitution reactions, enabling the introduction of additional functional groups that can be tailored for specific synthetic targets.
The β-alanine unit provides a flexible spacer and a chiral center if a specific enantiomer is used, which is of paramount importance in the synthesis of biologically active molecules. The secondary amine and the amide bond can participate in various coupling reactions, such as N-alkylation, acylation, and peptide bond formation. The methyl ester group can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a wide array of other functional groups, including amides, esters, and acid chlorides. This reactivity makes this compound a valuable intermediate for the synthesis of peptidomimetics, drug candidates, and other complex organic molecules. The synthesis of related benzoate (B1203000) derivatives, such as methyl 4-(aminomethyl)benzoate, is well-established and serves as a reliable precedent for the utilization of this class of compounds in multi-step synthetic sequences. researchgate.net
Design and Synthesis of Chemical Probes and Molecular Tools for Biological Systems
The development of chemical probes is crucial for understanding complex biological processes. The inherent structural motifs of this compound make it an attractive scaffold for the design of such tools. The benzoate portion can be functionalized with fluorophores or other reporter groups, while the β-alanine moiety can mimic natural amino acids, potentially facilitating interaction with biological targets like enzymes or receptors.
For instance, the β-alanine component could be recognized by transporters or enzymes that interact with this amino acid. probes-drugs.org By attaching a fluorescent tag to the benzoate ring, it would be possible to create a probe to visualize these biological interactions in living cells. Furthermore, the reactivity of the ester or the secondary amine could be exploited to covalently link the molecule to its biological target, a strategy often employed in activity-based protein profiling. While specific probes based on this compound have not been reported, the principles of probe design using scaffolds like α-methylene-β-lactone demonstrate the potential for developing highly specific and reactive probes from such multifunctional molecules. nih.govgoogle.com The synthesis of naphthalimide-based fluorescent probes, which also feature aromatic and amine functionalities, provides a clear roadmap for how this compound could be similarly modified to create targeted molecular imaging agents. mdpi.com
Incorporation into Functional Materials and Polymeric Structures
The bifunctional nature of this compound, possessing both a reactive amine/amide and an ester group, makes it a prime candidate for incorporation into polymeric structures. Through polycondensation or ring-opening polymerization reactions, this molecule could serve as a monomer to create novel functional polymers. For example, the ester and amine groups could react with appropriate co-monomers to form polyesters or polyamides with unique properties conferred by the β-alanine and benzoate moieties.
These polymers could exhibit enhanced thermal stability, specific mechanical properties, or even biological activity. Research on biosourced functional hydroxybenzoate-co-lactide polymers has demonstrated the feasibility of creating biodegradable and antimicrobial materials from benzoate derivatives. frontiersin.orgresearchgate.netnih.govresearchgate.net Similarly, incorporating this compound into a polymer backbone could lead to materials with applications in biomedical devices, drug delivery systems, or as specialized coatings. The ability of β-alanine to be incorporated into dextran (B179266) esters for DNA delivery further highlights the potential for creating functional biomaterials from this class of compounds. researchgate.net
Use as a Precursor for Specialized Chemical Reagents or Intermediates
In the landscape of chemical synthesis, the availability of versatile precursors is critical for the efficient construction of complex molecules. This compound can serve as a valuable precursor for a variety of specialized chemical reagents. The ester functionality can be selectively hydrolyzed to the carboxylic acid, which can then be activated to form acid chlorides or other reactive species for acylation reactions. The secondary amine can be protected and the aromatic ring functionalized to create a diverse library of substituted benzoate derivatives.
These derivatives, in turn, can be used in a multitude of chemical transformations. For example, the synthesis of methyl 4-(aminomethyl)benzoate highlights its utility as an intermediate in the preparation of active pharmaceutical ingredients. researchgate.net The general synthetic utility of methyl benzoate and its derivatives is well-documented, underscoring the potential of this compound to be a starting point for the synthesis of novel ligands for catalysis, new building blocks for combinatorial chemistry, or key fragments for the total synthesis of natural products. nih.gov The synthesis of β-alanine itself through various chemical and enzymatic routes ensures the accessibility of this key component for the preparation of the title compound and its subsequent derivatives. nih.gov
Role in Supramolecular Chemistry and Self-Assembly Studies
Supramolecular chemistry, the study of systems involving non-covalent interactions, offers a pathway to construct complex and functional architectures from molecular building blocks. The structure of this compound is rich in functionalities capable of participating in such interactions, including hydrogen bonding (amide and amine groups), π-π stacking (benzene ring), and dipole-dipole interactions. These features make it a compelling candidate for studies in self-assembly.
It is conceivable that under specific conditions of solvent and concentration, molecules of this compound could self-assemble into well-ordered structures such as nanofibers, ribbons, or vesicles. The formation of supramolecular hydrogels from β-amino acid derivatives has been reported, suggesting that the β-alanine moiety in the title compound could drive the formation of such materials. researchgate.net These self-assembled structures could find applications in areas such as tissue engineering, controlled drug release, and as templates for the synthesis of nanomaterials. Studies on the supramolecular organization of N-acyl-β-alanines have revealed the formation of tilted bilayer structures stabilized by hydrogen bonding and dispersion interactions, providing a model for how this compound might behave. researchgate.net The investigation of amphiphilic derivatives of N,N-dimethyl-β-alanine has also shown the formation of various supramolecular assemblies, further supporting the potential of the title compound in this field. frontiersin.org
Conclusion and Future Directions in Methyl 4 Beta Alanylamino Benzoate Research
Synthesis and Characterization: An Uncharted Territory
There are no available scientific reports detailing the successful synthesis and characterization of Methyl 4-(beta-alanylamino)benzoate. Consequently, no data exists on established synthetic routes, purification methods, or the spectroscopic and analytical characterization that would be necessary to confirm its structure and purity. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry have not been applied to this specific molecule according to published literature.
Key Findings in Molecular Interactions and Mechanistic Insights: A Blank Slate
Due to the lack of synthesis and characterization, there have been no investigations into the molecular interactions or potential mechanisms of action of this compound. Research into how this compound might interact with biological targets, its binding affinities, or its metabolic fate is entirely absent from the scientific record.
Unexplored Research Avenues and Hypotheses: A Realm of Speculation
The novelty of this compound means that a multitude of research avenues remain unexplored. Based on its constituent parts—a beta-alanine (B559535) unit linked to a methyl benzoate (B1203000) scaffold—one could hypothesize potential, but as yet unproven, areas of investigation. These could include its potential as a building block in peptide synthesis, its role as a ligand for specific receptors, or its utility as a precursor for more complex molecules. However, without foundational research, these remain purely speculative.
Recommendations for Future Academic Investigations: A Call for Foundational Research
Given the complete absence of data, the primary recommendation for future academic investigations is to first establish a reliable synthetic pathway and thoroughly characterize this compound. Once the compound can be reliably produced and its identity confirmed, a host of secondary investigations would become possible.
Rational Design of Derivatives for Enhanced Selectivity
Following the initial synthesis, future work could focus on the rational design of derivatives. By modifying either the beta-alanine or the methyl benzoate portions of the molecule, researchers could systematically explore how structural changes affect its physicochemical properties and potential biological activity. This would be a crucial step in understanding its structure-activity relationships.
Advanced Spectroscopic Techniques for Dynamic Studies
Once synthesized, advanced spectroscopic techniques could be employed to study the conformational dynamics of this compound in various solvent environments. Techniques such as two-dimensional NMR spectroscopy could provide insights into the molecule's flexibility and preferred spatial arrangements, which are critical for understanding its potential interactions with other molecules.
Integration with Systems Biology Approaches
Should initial studies reveal any biological activity, an integration with systems biology approaches would be a logical next step. This could involve screening the compound against a panel of cell lines or protein targets to identify potential interaction partners and biological pathways it may influence. Such an approach would provide a broader understanding of its potential effects in a biological context.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Amidation | EDC, HOBt, DMF, RT, 12h | 70–85 | 90–95 |
| Purification | Silica gel (EtOAc:Hexane = 1:3) | 65–75 | >98 |
Advanced: How do hydrogen-bonding interactions influence the crystallographic packing of this compound?
Methodological Answer:
Hydrogen-bonding networks dictate molecular aggregation. Use graph-set analysis () to classify patterns (e.g., R₁²(6) motifs for amide-amide interactions). For structural refinement:
- Employ SHELXL () for high-resolution data.
- Validate H-bond geometry using ORTEP-3 () for thermal ellipsoid visualization.
- Compare with analogs (e.g., methyl 4-aminobenzoate derivatives) to identify packing anomalies caused by the beta-alanine side chain .
Data Contradiction Example:
Discrepancies in H-bond distances (e.g., 2.8 Å vs. 3.1 Å) may arise from twinning or solvent inclusion. Use PLATON (WinGX suite, ) to check for missed symmetry or solvent channels .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve amide protons (δ 8.2–8.5 ppm) and ester carbonyl (δ 165–170 ppm). Compare with methyl 4-aminobenzoate (δ 6.5–7.5 ppm for aromatic protons) .
- IR : Confirm amide (1650 cm⁻¹) and ester (1720 cm⁻¹) functional groups.
- Mass Spectrometry : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of COOCH₃ group) .
Advanced: How can computational modeling predict the biological activity of this compound?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., enzymes with benzamide-binding sites). Beta-alanine’s carboxylate may enhance binding to cationic residues .
- QSAR Analysis : Correlate substituent effects (e.g., trifluoromethyl groups in analogs, ) with activity. Calculate descriptors (logP, polar surface area) using ChemAxon or MOE .
Q. Table 2: Predicted ADMET Properties
| Property | Value | Relevance to Bioactivity |
|---|---|---|
| logP | 1.2–1.5 | Moderate membrane permeability |
| PSA | 80–85 Ų | Suggests CNS inactivity |
| H-bond acceptors | 4 | Compatible with enzyme active sites |
Advanced: How to resolve contradictions in crystallographic data during refinement?
Methodological Answer:
- Data Quality : Ensure resolution <1.0 Å (highly ordered crystals). Use SHELXD () for experimental phasing if native SAD data is ambiguous.
- Twinning Detection : Apply TWINLAW (WinGX suite) for matrix analysis. Refine using a twin fraction parameter in SHELXL .
- Disorder Modeling : For flexible beta-alanine chains, split occupancy or apply restraints (DFIX, FLAT in SHELXL) .
Case Study : A methyl benzoate analog showed 10% disordered methoxy groups. Restraints reduced R-factor from 0.12 to 0.08 .
Basic: What are the stability profiles of this compound under varying storage conditions?
Methodological Answer:
- Solid State : Store at –20°C in inert atmosphere (argon) to prevent hydrolysis. DSC/TGA analysis () shows decomposition onset at 180–200°C.
- Solution Stability : In aqueous buffers (pH 7.4), monitor via HPLC for ester hydrolysis (<5% degradation over 72h at 4°C) .
Advanced: How does the beta-alanine moiety influence the compound’s supramolecular assembly compared to other amino acids?
Methodological Answer:
Beta-alanine’s flexible chain enables diverse H-bonding vs. rigid glycine/phenylalanine analogs. Use Mercury CSD to analyze Cambridge Structural Database entries (e.g., compare with methyl 4-(glycylamino)benzoate). Key differences:
- Beta-alanine : Forms interlayer H-bonds (N–H···O=C), promoting 2D sheets.
- Glycine : Favors intramolecular H-bonds, reducing packing efficiency .
Basic: What are the recommended safety protocols for handling this compound?
Methodological Answer:
- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hood for weighing.
- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid.
- Waste Disposal : Incinerate at >1000°C for halogen-free compounds (analogous to protocols) .
Key Takeaways
- Synthesis : Optimize amidation conditions with carbodiimides and polar solvents.
- Characterization : Combine crystallography (SHELX/WinGX) and spectroscopy for structural validation.
- Data Analysis : Address crystallographic contradictions with twinning/disorder checks.
- Biological Prediction : Leverage docking and QSAR for activity insights.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
